GT1b-Ganglioside

Catalog No.
S14364417
CAS No.
M.F
C95H174N8O47
M. Wt
2180.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GT1b-Ganglioside

Product Name

GT1b-Ganglioside

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane

Molecular Formula

C95H174N8O47

Molecular Weight

2180.4 g/mol

InChI

InChI=1S/C95H165N5O47.3H3N/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-64(118)100-52(53(112)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)47-134-87-75(125)74(124)78(62(45-106)137-87)139-89-77(127)85(147-95(92(132)133)39-56(115)67(98-50(5)110)83(145-95)73(123)61(44-105)142-93(90(128)129)37-54(113)65(96-48(3)108)81(143-93)69(119)57(116)40-101)79(63(46-107)138-89)140-86-68(99-51(6)111)80(71(121)59(42-103)135-86)141-88-76(126)84(72(122)60(43-104)136-88)146-94(91(130)131)38-55(114)66(97-49(4)109)82(144-94)70(120)58(117)41-102;;;/h33,35,52-63,65-89,101-107,112-117,119-127H,7-32,34,36-47H2,1-6H3,(H,96,108)(H,97,109)(H,98,110)(H,99,111)(H,100,118)(H,128,129)(H,130,131)(H,132,133);3*1H3/b35-33+;;;/t52-,53+,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76+,77+,78+,79-,80+,81+,82+,83+,84-,85+,86-,87+,88-,89-,93+,94-,95-;;;/m0.../s1

InChI Key

UQXMONUJDOXEJA-SPTXYZJTSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N.N.N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N.N.N

GT1b-Ganglioside is a complex glycosphingolipid predominantly found in the nervous system, particularly in the brain. It is classified as a trisialoganglioside due to the presence of three sialic acid residues in its structure. The core structure consists of a ceramide backbone linked to a tetrasaccharide composed of galactose, N-acetylgalactosamine, and glucose, with the addition of sialic acids that modify the terminal positions. The specific arrangement of these components contributes to GT1b's unique properties and biological functions, distinguishing it from other gangliosides like GM1 and GD1a .

, primarily involving interactions with proteins and other molecules in the cell membrane. It acts as a receptor for various toxins, such as Botulinum toxin and Tetanus toxin, which bind to it with specific affinities. The binding of these toxins can disrupt normal cellular functions, leading to neurotoxic effects. Additionally, GT1b has been shown to inhibit certain immune responses by suppressing immunoglobulin production in human peripheral blood mononuclear cells .

GT1b plays critical roles in cellular processes including:

  • Cell Adhesion: It facilitates cell-cell interactions and adhesion through its oligosaccharide chains.
  • Signal Transduction: GT1b is involved in signaling pathways that regulate neuronal survival and differentiation.
  • Neuroprotection: It protects neurons from glutamate-induced neurotoxicity, which is crucial for maintaining neuronal health .
  • Immune Modulation: GT1b modulates immune responses by decreasing levels of various immunoglobulins and cytokines upon treatment with this ganglioside .

The biosynthesis of GT1b involves multiple enzymatic steps primarily occurring in the Golgi apparatus. The key enzymes involved include:

  • Sialyltransferases: These enzymes add sialic acid residues to the growing oligosaccharide chain. Specifically, ST3Gal-II is responsible for adding the terminal sialic acid that characterizes GT1b.
  • Glycosyltransferases: These enzymes facilitate the addition of galactose and N-acetylgalactosamine to form the tetrasaccharide core.

The synthesis pathway is tightly regulated by genetic factors that influence enzyme expression levels, ensuring proper ganglioside composition in neuronal tissues .

GT1b has several applications in research and medicine:

  • Cell Differentiation Studies: It is used to study cell differentiation processes in various cell types due to its role as a cell surface receptor.
  • Neurobiology Research: GT1b is utilized in studies investigating neuronal signaling pathways and neuroprotection mechanisms.
  • Immunology Research: Its ability to modulate immune responses makes it a candidate for research into autoimmune diseases and therapies targeting immune dysfunction .

Numerous studies have explored the interactions of GT1b with proteins and other biomolecules:

  • Myelin-associated Glycoprotein: Research indicates that myelin-associated glycoprotein interacts with GT1b on neuronal surfaces, potentially influencing neurite outgrowth inhibition .
  • Toxins: GT1b has been shown to bind various neurotoxins, which can be utilized to understand toxin mechanisms and develop antidotes or therapies against neurotoxic effects .

GT1b shares structural similarities with several other gangliosides but exhibits unique features that distinguish it:

Compound NameStructureUnique Features
GM1MonosialogangliosideContains one sialic acid; involved in neuronal signaling.
GD1aDisialogangliosideHas two sialic acids; plays a role in synaptic transmission.
GD1bDisialogangliosideSimilar to GD1a but with different sialic acid configurations; involved in neuroprotection.
GQ1bDisialogangliosidePredominantly found in the nervous system; involved in cell signaling.

GT1b's distinct feature is its three sialic acids, which enhance its interaction capabilities and biological activities compared to other gangliosides. This structural uniqueness contributes significantly to its specific roles in neurobiology and immunology .

Hydrogen Bond Acceptor Count

50

Hydrogen Bond Donor Count

33

Exact Mass

2180.1504895 g/mol

Monoisotopic Mass

2179.1471347 g/mol

Heavy Atom Count

150

Dates

Modify: 2024-08-10

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